(+)-DIPIVALOYL-D-TARTARIC ACID
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Overview
Description
(+)-DIPIVALOYL-D-TARTARIC ACID: is a chiral compound derived from tartaric acid. It is widely used in asymmetric synthesis and as a resolving agent for racemic mixtures. The compound’s unique stereochemistry makes it valuable in the production of enantiomerically pure substances, which are crucial in pharmaceuticals and other chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of (+)-DIPIVALOYL-D-TARTARIC ACID typically involves the esterification of tartaric acid with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrially, the synthesis is scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (+)-DIPIVALOYL-D-TARTARIC ACID can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketones or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivaloyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Diketones, oxidized derivatives.
Reduction: Alcohols, reduced derivatives.
Substitution: Substituted tartaric acid derivatives.
Scientific Research Applications
Chemistry:
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Resolving Agent: Employed to separate racemic mixtures into their enantiomers.
Biology:
Chiral Selector: Utilized in chiral chromatography to separate enantiomers of biologically active compounds.
Medicine:
Pharmaceuticals: Important in the synthesis of chiral drugs, ensuring the production of the desired enantiomer with specific therapeutic effects.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
Chiral Interactions: The compound exerts its effects through chiral interactions with other molecules, influencing the stereochemistry of reactions and the formation of enantiomerically pure products.
Pathways: In asymmetric synthesis, it acts as a chiral auxiliary, guiding the formation of the desired enantiomer by creating a chiral environment during the reaction.
Comparison with Similar Compounds
(-)-DIPIVALOYL-L-TARTARIC ACID: The enantiomer of (+)-DIPIVALOYL-D-TARTARIC ACID, used for similar purposes but with opposite stereochemistry.
DIBENZOYL-D-TARTARIC ACID: Another derivative of tartaric acid used in asymmetric synthesis and as a resolving agent.
Uniqueness:
Stereochemistry: The specific stereochemistry of this compound makes it particularly effective in certain asymmetric syntheses where the configuration of the product is crucial.
Applications: Its use as a resolving agent and chiral auxiliary is well-established, making it a preferred choice in many synthetic applications.
Properties
CAS No. |
100874-47-3 |
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Molecular Formula |
C14H22O8 |
Molecular Weight |
318.32 |
Origin of Product |
United States |
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